molecular formula C26H25FNO5S13CD3 B602710 Prasugrel Metabolite Derivative-13C-d3 (cis R-138727MP, Mixture of Diastereomers) CAS No. 1217234-50-8

Prasugrel Metabolite Derivative-13C-d3 (cis R-138727MP, Mixture of Diastereomers)

Cat. No. B602710
CAS RN: 1217234-50-8
M. Wt: 501.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An isotope labelled Prasugrel Metabolite derivative. Prasugrel is a platelet inhibitor. It can be used to prevent formation of blood clots.

Scientific Research Applications

Metabolic Pathways and Bioactivation

Prasugrel, a thienopyridine antiplatelet agent, is metabolized into its active form, R-138727, through a multi-step process involving hydrolysis and oxidation by cytochromes P450. Detailed studies have revealed the intricate biochemical interactions and transformations that lead to the formation of the active metabolite. These processes involve the trapping of intermediate metabolites, illustrating the complex nature of drug metabolism at the molecular level (Hagihara et al., 2010).

Pharmacological Effects and Mechanisms

The active metabolite R-138727 has shown potent pharmacological activities, primarily its effectiveness as an antagonist of P2Y12 and an inhibitor of ADP-induced platelet aggregation. The potency of R-138727 and its components has been assessed, revealing insights into the stereoselectivity and the critical role of specific isomers in its antiplatelet effects (Hasegawa et al., 2005).

Stereoselective Metabolism

Studies have revealed the stereoselective nature of R-138727's metabolism. Certain stereoisomers of R-138727, such as the RS and RR isomers, show more potent pharmacological activity compared to others. This stereoselectivity is crucial in understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy (Kazui et al., 2014).

Inhibition of Platelet Activation and Procoagulant Activities

R-138727, the active metabolite of prasugrel, has been shown to inhibit platelet activation and procoagulant activities. This includes inhibition of phosphatidylserine expression on platelets, tissue factor expression on monocyte-platelet aggregates, and the overall acceleration of thrombin generation. These findings underscore the comprehensive antiplatelet and anticoagulant properties of R-138727, making it a critical component in the management of thrombotic disorders (Frelinger et al., 2008).

properties

CAS RN

1217234-50-8

Molecular Formula

C26H25FNO5S13CD3

Molecular Weight

501.6

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

929211-64-3 (unlabelled)

tag

Prasugrel Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.